JNJ-55511118

Description

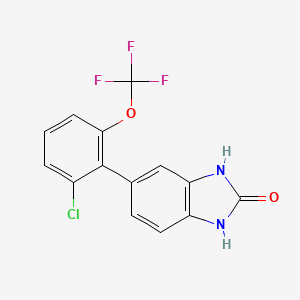

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXSLRIXGQVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-55511118: A Deep Dive into its Mechanism of Action on TARP γ-8 Containing AMPA Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effects on AMPA receptors (AMPARs) through a novel mechanism that depends on the presence of the TARP γ-8 auxiliary subunit.[1][2] Unlike competitive antagonists that block the glutamate binding site, this compound is a negative allosteric modulator that selectively targets AMPARs associated with TARP γ-8.[3][4] Its primary mechanism involves the partial disruption of the interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor channel.[1][2][3]

This disruption leads to several key functional consequences. Electrophysiological studies have demonstrated that this compound decreases the single-channel conductance of γ-8-containing AMPARs, thereby reducing the flow of ions through the channel pore upon glutamate binding.[5][6] Additionally, the compound accelerates the kinetics of both deactivation and desensitization of the receptor, further limiting its activity.[7]

The binding site for this compound has been identified at the interface between the third and fourth transmembrane domains (TM3 and TM4) of TARP γ-8 and the first transmembrane domain (M1) of an adjacent GluA subunit.[7] The high selectivity for TARP γ-8 is conferred by two specific amino acid residues within its transmembrane domains.[7] Interestingly, this compound is effective when applied intracellularly, which suggests that it can access its binding site from within the cell membrane.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with TARP γ-8 containing AMPA receptors.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 26 nM | Rat | Radioligand Binding Assay | [4] |

| Selectivity | >1000-fold | - | - | [7] |

| Receptor Occupancy | >80% | Rodent | In vivo (10 mg/kg, p.o.) | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on the gating and conductance of TARP γ-8 containing AMPA receptors.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK) cells were transiently transfected with cDNAs encoding for GluA2(Q) AMPA receptor subunits and TARP γ-8.[5]

-

Recording Configuration: Whole-cell and outside-out patch-clamp recordings were performed.[5]

-

Solutions:

-

Internal Solution (pipette solution): Compositions were designed to isolate AMPAR currents and contained (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. The solution was supplemented with 100 µM spermine.

-

External Solution: The composition of the external solution is not detailed in the provided search results.

-

-

Drug Application: this compound was applied to the cells via the perfusion system at various concentrations to determine its effect on glutamate-evoked currents.

-

Data Analysis: Changes in peak current amplitude, single-channel conductance, deactivation, and desensitization kinetics were measured and analyzed.

Calcium Flux Assay

Objective: To assess the inhibitory potency of this compound on TARP γ-8 containing AMPA receptors in a high-throughput format.

Methodology:

-

Cell Line: HEK293 cells were transiently transfected with AMPAR and TARP γ-8 expression constructs.[1]

-

Assay Principle: Changes in intracellular calcium concentration ([Ca2+]i) upon AMPAR activation were monitored using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Cells were seeded in 96- or 384-well plates.

-

After 24-48 hours, cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading was taken.

-

This compound at various concentrations was pre-incubated with the cells.

-

Cells were then stimulated with glutamate, and the change in fluorescence, indicating calcium influx through AMPARs, was measured using a fluorescence plate reader (e.g., FLIPR Tetra).[1]

-

-

Data Analysis: The concentration-response curves for this compound's inhibition of the glutamate-induced calcium flux were generated to determine its IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TARP γ-8 containing AMPA receptors.

Methodology:

-

Radioligand: A tritiated analog of this compound, [3H]-JNJ-56022486, was used due to its lower non-specific binding.[1]

-

Tissue Preparation: Membranes were prepared from rat hippocampus, a brain region with high expression of TARP γ-8.[1]

-

Assay Procedure:

-

Hippocampal membranes were incubated with a fixed concentration of [3H]-JNJ-56022486.

-

Increasing concentrations of unlabeled this compound were added to compete for binding to the receptor.

-

After incubation, the bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: Competition binding curves were generated, and the Ki value for this compound was calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the signaling pathway of TARP γ-8 containing AMPA receptors and a generalized experimental workflow for their characterization.

Caption: Signaling pathway of a TARP γ-8 containing AMPA receptor and its inhibition by this compound.

Caption: Generalized experimental workflow for characterizing this compound's effects on TARP γ-8 AMPARs.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. betovo62048.com [betovo62048.com]

- 4. rapportrx.com [rapportrx.com]

- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects [mdpi.com]

- 6. betovo62048.com [betovo62048.com]

- 7. researchgate.net [researchgate.net]

The Pharmacology of JNJ-55511118: A Selective Modulator of TARP-γ8 Containing AMPA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-55511118 is a novel, potent, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2] This selectivity for TARP-γ8, which is highly expressed in the hippocampus, confers a region-specific modulatory effect on glutamatergic neurotransmission.[1][2][3] Preclinical studies have demonstrated its potential as an anticonvulsant and as a therapeutic agent for alcohol use disorder.[2][4][5] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed methodologies of key experimental evaluations.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to AMPA receptors associated with the TARP-γ8 subunit.[2] This interaction does not compete with the glutamate binding site but rather allosterically modulates the receptor's function. The primary mechanism of inhibition is a reduction in the single-channel conductance of the AMPA receptor, which diminishes the peak postsynaptic currents.[1][3][6] this compound has been shown to partially disrupt the interaction between the TARP-γ8 subunit and the pore-forming GluA subunit of the AMPA receptor.[2][7] This selective negative modulation of TARP-γ8-containing AMPA receptors allows for a targeted reduction of excitatory neurotransmission in brain regions with high γ-8 expression, such as the hippocampus, while minimizing off-target effects in other regions like the cerebellum.[2][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 26 nM | Human | Radioligand Binding Assay | [9][10] |

| Selectivity | >1000-fold for γ8-containing AMPARs | Not Specified | Not Specified | [8] |

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy

| Parameter | Value | Species | Route of Administration | Dose | Reference |

| Receptor Occupancy | >80% for up to 6 hours | Mouse and Rat | Oral | 10 mg/kg | [4] |

| Brain Penetrance | High | Mouse and Rat | Oral | Not Specified | [4] |

Table 3: Preclinical Efficacy in Animal Models

| Model | Species | Effect | Doses Tested | Reference |

| Alcohol Self-Administration | Male C57BL/6J Mice | Significant decrease in alcohol self-administration | 1 and 10 mg/kg (p.o.) | [4][5] |

| Anticonvulsant Activity | Rodent | Strong anticonvulsant effect | Not Specified | [2] |

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TARP-γ8 containing AMPA receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line (e.g., HEK293) stably expressing human AMPA receptors with the TARP-γ8 subunit.

-

Incubation: The membranes are incubated with a specific radioligand that binds to the TARP-γ8-AMPA receptor complex (e.g., [3H]-JNJ-56022486) at a fixed concentration.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp recording technique used to characterize the effects of this compound on the function of TARP-γ8 containing AMPA receptors.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiological recording.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., GluA2) and the TARP-γ8 subunit.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Solutions: The internal (pipette) solution typically contains CsCl to block potassium currents, while the external solution is a buffered saline solution.

-

Drug Application: this compound is applied to the cells via the external solution.

-

Data Acquisition: AMPA receptor-mediated currents are evoked by rapid application of glutamate. The peak current amplitude and single-channel conductance are measured before and after the application of this compound.[1][3]

Calcium Flux Assay

This assay is used to assess the functional inhibition of AMPA receptors by this compound in a high-throughput format.

Experimental Workflow for Calcium Flux Assay

Caption: Workflow for a calcium flux assay.

Methodology:

-

Cell Plating: Cells expressing TARP-γ8 containing AMPA receptors are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Agonist Stimulation: An AMPA receptor agonist, such as glutamate, is added to stimulate the receptors and induce calcium influx.

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced calcium influx (IC50) is calculated.

In Vivo Rodent Model of Alcohol Self-Administration

This protocol describes a preclinical model to evaluate the efficacy of this compound in reducing alcohol-seeking behavior.

Experimental Workflow for Alcohol Self-Administration Study

References

- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bms.kr [bms.kr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Transcranial Recording of Electrophysiological Neural Activity in the Rodent Brain in vivo Using Functional Photoacoustic Imaging of Near-Infrared Voltage-Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of the TARP γ8-selective negative allosteric modulator this compound on AMPA receptor gating and channel conductance - UCL Discovery [discovery.ucl.ac.uk]

JNJ-55511118: A Deep Dive into its Binding Affinity for TARP-γ8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This document collates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a critical resource for professionals in neuroscience research and drug development.

Core Quantitative Data

This compound demonstrates a high-affinity interaction with TARP-γ8-containing AMPA receptors. The primary quantitative measure of this binding is its inhibitor constant (Ki), which has been determined through radioligand binding assays.

| Compound | Target | Binding Affinity (Ki) | Assay Type | Reference |

| This compound | AMPA receptors containing TARP-γ8 | 26 nM | Radioligand Binding Assay | [1] |

Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of TARP-γ8-containing AMPA receptors. Its mechanism does not involve direct competition with the glutamate binding site. Instead, it binds to a distinct site on the TARP-γ8 auxiliary subunit, which in turn disrupts the functional interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor. This disruption leads to a reduction in the single-channel conductance of the AMPA receptor, thereby diminishing the receptor's response to glutamate.[2] This selective modulation of a specific subset of AMPA receptors, those associated with TARP-γ8, offers a targeted approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in conditions such as epilepsy.[2][3]

Experimental Protocols

The characterization of this compound's binding affinity and mechanism of action has been achieved through a combination of key experimental techniques. Below are detailed methodologies based on published literature.

Radioligand Binding Assay

While the specific radioligand used in the initial determination of this compound's Ki is not detailed in the provided search results, a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for an AMPA receptor would be as follows:

-

Receptor Preparation:

-

HEK293 cells are transiently co-transfected with cDNAs encoding an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.

-

After a suitable expression period (typically 24-48 hours), cell membranes are harvested. This involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand that binds to the AMPA receptor or an associated site, and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

-

The reaction is incubated at a specific temperature for a set duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is then analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is employed to measure the functional effects of this compound on the ion channel properties of TARP-γ8-containing AMPA receptors.

-

Cell Culture and Transfection:

-

HEK293T/17 cells are cultured under standard conditions.

-

Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., rat GluA2 flip, unedited at the Q/R site) and rat TARP-γ8, along with a fluorescent marker like EGFP to identify transfected cells. A typical cDNA ratio for AMPAR to TARP is 1:2.[2] Lipofectamine 2000 is a commonly used transfection reagent.[2]

-

Electrophysiological recordings are performed 18-48 hours post-transfection.[2]

-

-

Recording Solutions:

-

External (Extracellular) Solution: Contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.3.

-

Internal (Pipette) Solution: Contains (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Spermine can also be included to study its blocking effects.

-

-

Electrophysiological Recording:

-

Whole-cell or outside-out patch configurations are used.

-

Glutamate-evoked currents are elicited by rapid application of glutamate to the cell or patch.

-

This compound is applied to the external solution to observe its effect on the amplitude and kinetics of the glutamate-evoked currents.

-

Data is acquired using a patch-clamp amplifier and appropriate software. Analysis focuses on parameters such as peak current amplitude, desensitization rate, and single-channel conductance.

-

Calcium Flux Assay

Calcium flux assays provide a high-throughput method to assess the functional inhibition of AMPA receptors by this compound.

-

Cell Preparation:

-

HEK293 cells stably or transiently expressing the human GluA1i subunit and human TARP-γ8 are used.

-

Cells are plated in 96-well or 384-well plates.

-

-

Assay Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

This compound at various concentrations is added to the wells and incubated for a specific period.

-

The AMPA receptor is then stimulated with a defined concentration of glutamate.

-

The resulting change in fluorescence, corresponding to calcium influx through the activated AMPA receptors, is measured.

-

-

Data Analysis:

-

The fluorescence signal is analyzed to determine the concentration-response curve for this compound's inhibition of the glutamate-evoked calcium influx.

-

The IC50 value is calculated from this curve.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound modulating TARP-γ8-containing AMPA receptors.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for determining the Ki of this compound using a radioligand binding assay.

References

- 1. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]

- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of JNJ-55511118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).[1][2] This auxiliary subunit is predominantly expressed in the hippocampus and other forebrain regions, making this compound a promising therapeutic candidate for neurological disorders associated with glutamatergic hyperactivity, such as epilepsy, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[3][4][5] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, mechanism of action, and functional effects through various experimental assays.

Core Mechanism of Action

This compound exerts its inhibitory effect by selectively targeting AMPA receptors associated with the TARP γ-8 subunit. Its mechanism of action is consistent with a partial disruption of the crucial interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor.[1][6] This disruption leads to a reduction in the receptor's single-channel conductance, thereby decreasing AMPA receptor-mediated peak currents.[3][7][8] The binding site for this compound has been identified at the interface between the third and fourth transmembrane domains (TM3 and TM4) of TARP γ-8 and the first transmembrane domain (M1) of an adjacent GluA subunit.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro assays characterizing the interaction of this compound with TARP γ-8-containing AMPA receptors.

Table 1: Binding Affinity

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 26 nM | Not Specified | Radioligand Binding Assay | [9][10] |

Table 2: Functional Antagonism in Electrophysiology Studies

| Cell Type | Receptor Subunits | Assay Type | Effect | Concentration | Reference |

| Hippocampal Neurons | Endogenous | Whole-Cell Patch Clamp | Partial reduction of AMPA receptor peak responses | 1 µmol/L | [4] |

| HEK293 Cells | GluA2(Q) + TARP γ-8 | Whole-Cell Patch Clamp | Inhibition of peak currents by decreasing single-channel conductance | Not specified | [3][5] |

Table 3: Selectivity Profile

| Target | Activity | Reference |

| AMPA receptors with TARP-γ2, γ4 or TARP-less | Minimal activity | [4] |

| 52 other receptors, ion channels, and transporters | <50% binding (except 5HT2B and melatonin receptors with 78% and 57% binding, respectively) | [9] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TARP γ-8-containing AMPA receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing human GluA1 and TARP γ-8.

-

Radioligand: A tritiated version of a high-affinity TARP γ-8-selective antagonist is used as the radioligand.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on the activity of TARP γ-8-containing AMPA receptors.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., GluA2) and TARP γ-8.

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing ions that mimic the intracellular environment.

-

Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell.

-

Agonist Application: The AMPA receptor agonist, glutamate (e.g., 10 mM), is rapidly applied to the cell to evoke an inward current.

-

Compound Application: this compound is applied to the cell at various concentrations, typically via the perfusion system, prior to and during glutamate application.

-

Data Acquisition: Membrane currents are recorded using an amplifier and digitized for analysis. The peak amplitude and decay kinetics of the glutamate-evoked currents are measured in the absence and presence of this compound.

-

Data Analysis: Dose-response curves are constructed to determine the IC50 of this compound for the inhibition of the AMPA receptor current.

Calcium Flux Assay

Objective: To assess the inhibitory activity of this compound on AMPA receptor function in a high-throughput format.

Methodology:

-

Cell Plating: HEK293 cells stably expressing the AMPA receptor-TARP γ-8 complex are seeded into 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to intracellular calcium.

-

Compound Addition: this compound is added to the wells at various concentrations and incubated with the cells.

-

Agonist Stimulation: Glutamate is added to the wells to stimulate the AMPA receptors, leading to calcium influx and an increase in fluorescence.

-

Fluorescence Reading: The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).

-

Data Analysis: The agonist-induced increase in fluorescence is measured in the presence of different concentrations of this compound. The IC50 value is calculated from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]

- 10. pubcompare.ai [pubcompare.ai]

Preclinical data on JNJ-55511118 for epilepsy

An In-depth Technical Guide to the Preclinical Data of JNJ-55511118 for Epilepsy

Introduction

This compound is a novel, orally bioavailable, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8).[1][2] AMPA receptors are critical for fast synaptic transmission in the central nervous system, making them a key target for antiepileptic drugs.[2] The selective action of this compound is conferred by its dependence on TARP-γ8, an auxiliary subunit that is highly expressed in the hippocampus, a brain region heavily implicated in epilepsy.[3][4][5] This region-specific modulation offers the potential for potent anticonvulsant effects with a wider therapeutic index compared to non-selective AMPA receptor antagonists, particularly concerning motor side effects.[6][7]

Mechanism of Action

This compound exerts its effect by modulating the function of AMPA receptors associated with the TARP-γ8 auxiliary subunit. It does not directly block the glutamate binding site but instead acts allosterically. The primary mechanism involves a partial disruption of the interaction between TARP-γ8 and the pore-forming subunit of the AMPA receptor.[1][2] This disruption leads to a decrease in the single-channel conductance of γ8-containing AMPA receptors, thereby inhibiting their peak currents.[3][4][5] The drug also accelerates the kinetics of deactivation and desensitization of these specific AMPA receptors.[3] This selective inhibition of a subpopulation of AMPA receptors, predominantly in the hippocampus, underpins its potential as a targeted anticonvulsant therapy.

Preclinical In Vitro Data

In vitro studies have been crucial in elucidating the selectivity and mechanism of this compound. These experiments primarily utilized cell lines heterologously expressing specific AMPA receptor and TARP subunit combinations.

| Parameter | Value/Observation | Assay Type | Reference |

| Selectivity | >1000-fold selective for γ8-containing AMPARs | Electrophysiology | [4] |

| Mechanism | Decreases single-channel conductance | Patch-clamp recording | [3][4][5] |

| Effect on Gating | Reduces influence of γ8 on most biophysical measures | Patch-clamp recording | [3][4] |

| Binding Site | Accessible from intracellular side | Electrophysiology | [3][4] |

| Assay System | HEK293 cells expressing AMPARs and TARP-γ8 | Calcium flux, Electrophysiology | [1][2][5] |

Experimental Protocols: Patch-Clamp Electrophysiology

A key method used to characterize this compound is patch-clamp electrophysiology on Human Embryonic Kidney (HEK293) cells.

-

Cell Culture and Transfection: HEK293 cells are cultured and then transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and the TARP-γ8 subunit.

-

Electrophysiological Recording: Whole-cell or excised patch-clamp recordings are performed on the transfected cells.

-

Agonist Application: A fast-application system, often using a piezoelectric translator, is used to rapidly apply and remove the AMPA receptor agonist (e.g., glutamate) to the cell or patch, allowing for the measurement of receptor activation, deactivation, and desensitization kinetics.[4]

-

Drug Application: this compound is included in the agonist solution at various concentrations to determine its effect on the glutamate-evoked currents.[4]

-

Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, single-channel conductance, and the kinetics of receptor gating.

References

- 1. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. rapportrx.com [rapportrx.com]

JNJ-55511118 role in modulating glutamatergic neurotransmission

An In-Depth Technical Guide on JNJ-55511118: A Selective Modulator of TARP-γ8-Containing AMPA Receptors in Glutamatergic Neurotransmission

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, high-affinity, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the auxiliary subunit, Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP-γ8).[1][2][3] By specifically targeting this subclass of AMPA receptors, which are predominantly expressed in brain regions like the hippocampus, this compound offers a unique mechanism for modulating glutamatergic neurotransmission.[4][5] Its mode of action involves disrupting the functional interaction between the TARP-γ8 protein and the pore-forming GluA subunits of the AMPA receptor, leading to a reduction in ion channel conductance and an inhibition of excitatory signaling.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols used for its characterization.

Introduction: Targeting Glutamatergic Subtypes

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the AMPA-type, mediate the majority of fast synaptic transmission.[6] The functional diversity of AMPA receptors is significantly enhanced by their association with various auxiliary subunits. Among these are the TARPs, which regulate receptor trafficking, localization, and channel gating properties like desensitization, deactivation, and single-channel conductance.[4][5]

TARP-γ8 (also known as CACNG8) is an auxiliary protein with a distinct expression pattern, being highly enriched in the hippocampus, frontal cortex, and amygdala.[1][4] This regional specificity makes TARP-γ8 an attractive therapeutic target to selectively modulate glutamatergic activity, potentially avoiding the side effects associated with non-selective AMPA receptor antagonists.[1][7] this compound was developed as a selective inhibitor of this specific AMPAR-TARP complex, providing a powerful tool for both research and potential therapeutic applications in neurological disorders characterized by glutamatergic hyperactivity, such as epilepsy and addiction.[1][2][6]

Mechanism of Action of this compound

This compound acts as a selective negative modulator of AMPA receptors containing the TARP-γ8 subunit.[8] Its mechanism is not competitive with glutamate but is instead allosteric. It functions by partially disrupting the crucial interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor channel.[1][6][9] This disruption leads to several functional consequences:

-

Reduced Channel Conductance: The primary effect of this compound is a decrease in the single-channel conductance of the AMPA receptor, which directly inhibits the peak glutamate-evoked currents.[4][5][10][11]

-

Altered Gating Kinetics: The compound has been shown to accelerate the kinetics of both deactivation and desensitization of the receptor.[11]

-

Reversible Inhibition: this compound is a reversible inhibitor, allowing for dynamic modulation of synaptic activity.[12]

The binding site for this compound has been identified at the interface between the M1 transmembrane region of the GluA1 subunit and the TM3/TM4 regions of the TARP-γ8 protein.[10] This unique binding pocket is responsible for its high selectivity over AMPA receptors associated with other TARP subtypes.[8]

Figure 1: this compound inhibits the AMPAR/TARP-γ8 complex.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Functional Potency

| Parameter | Target/Assay | Value | Reference |

| Ki | Competition Binding | 26 nM | [3][12][13] |

| IC₅₀ | Ca²⁺ Flux (GluA1o + TARP-γ8) | 11.22 nM | [14] |

| IC₅₀ | Ca²⁺ Flux (GluA1i + TARP-γ8) | 12.3 nM | [14] |

| IC₅₀ | Ca²⁺ Flux (GluA2i + TARP-γ8) | 7.41 nM | [14] |

| IC₅₀ | Ca²⁺ Flux (GluA3o + TARP-γ8) | 38.02 nM | [14] |

| IC₅₀ | Ca²⁺ Flux (GluA4o + TARP-γ8) | 15.85 nM | [14] |

| IC₅₀ | Ca²⁺ Flux (GluA1o + TARP-γ2/3/4/7) | >10,000 nM | [14] |

Table 2: Electrophysiological and Preclinical Efficacy

| Parameter | Assay/Model | Concentration/Dose | Result | Reference |

| Peak Current | Dissociated Hippocampal Neurons | 1 µM | Reduced to 60.7% of control | [14] |

| Peak Current | HEK Cells (GluA2 + TARP-γ8) | 1 µM | Reduced by ~40% | [11] |

| fEPSP | Hippocampal CA1 Slice | 1 µM | Significant reduction | [14] |

| Anticonvulsant | Corneal Kindling (mice) | ED₅₀ = 3.7 mg/kg | Inhibition of seizures | [14] |

| Behavioral | Alcohol Self-Administration (mice) | 1 - 10 mg/kg, p.o. | Significant decrease in alcohol intake | [1][2] |

| Pharmacokinetics | Receptor Occupancy (mice/rats) | 10 mg/kg, p.o. | >80% occupancy for up to 6 hours | [1] |

Detailed Experimental Methodologies

The characterization of this compound relies on specific and robust experimental protocols. The methodologies for key assays are detailed below.

In Vitro Characterization

Protocol 1: Calcium Flux Assay for IC₅₀ Determination This high-throughput assay is used to measure the functional inhibition of AMPA receptors.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently co-transfected with plasmids encoding a specific human AMPA receptor subunit (e.g., GluA1) and human TARP-γ8.[9][14]

-

Cell Plating: Transfected cells are plated into 384-well microplates and cultured for 24-48 hours.[9]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Addition: this compound is added at various concentrations to the wells.

-

Fluorescence Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Basal fluorescence is measured before adding an agonist.[9]

-

Agonist Stimulation: A fixed concentration of glutamate (typically EC₈₀) is added to stimulate the receptors, and the resulting change in fluorescence (indicating Ca²⁺ influx) is recorded in real-time.

-

Data Analysis: The inhibitory effect of this compound is calculated relative to the control (agonist alone). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2: Experimental workflow for the Calcium Flux Assay.

Protocol 2: Patch-Clamp Electrophysiology This technique provides detailed information on the biophysical effects of this compound on channel function.

-

Cell Preparation: Recordings are performed on either HEK293 cells expressing the desired AMPAR/TARP combination or on acutely dissociated neurons (e.g., from the hippocampus).[4][14]

-

Recording Configuration: An outside-out patch configuration is established using a glass micropipette. This isolates a small patch of the cell membrane with the extracellular side facing outwards.

-

Solutions: The internal solution (in the pipette) mimics the intracellular environment, while the external solution mimics the extracellular space.

-

Agonist Application: A rapid solution exchange system is used to apply a high concentration of glutamate (e.g., 10 mM) to the patch for a short duration (e.g., 1-2 ms for deactivation, 100-200 ms for desensitization).[10]

-

Data Acquisition: The resulting ionic current flowing through the AMPA receptors is recorded using an amplifier. Recordings are made in the presence and absence of this compound (1 µM) to assess its effects.[14]

-

Parameter Measurement: Key parameters analyzed include peak current amplitude, weighted time constant of deactivation (τw), and extent of desensitization.

In Vivo Assessment

Protocol 3: Operant Alcohol Self-Administration Model This behavioral model assesses the preclinical efficacy of this compound in reducing addiction-related behavior.[2][15]

-

Animal Model: Male C57BL/6J mice are used.[15]

-

Training: Mice are trained in operant conditioning chambers to press a lever to receive a reward of sweetened alcohol (e.g., 9% ethanol + 2% sucrose) or a sucrose-only control solution. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR-4, where four lever presses yield one reward).[15]

-

Baseline: Mice undergo training until they exhibit stable responding for the reward over several weeks.[15]

-

Drug Administration: this compound (e.g., 0, 1, and 10 mg/kg) is administered orally (p.o.) in a randomized order approximately 1 hour before the self-administration sessions.[2][15]

-

Data Collection: Key behavioral parameters are recorded by computer, including the rate of lever pressing, the total number of rewards earned, and entries into the liquid delivery trough.[15]

-

Analysis: The effect of each dose of this compound is compared to the vehicle control to determine its impact on alcohol-seeking and consumption behavior.

Figure 3: Workflow for in vivo behavioral assessment.

Conclusion and Future Directions

This compound is a highly selective and potent negative modulator of TARP-γ8-containing AMPA receptors. Its mechanism of action, centered on the allosteric disruption of the GluA-TARP interaction, provides a refined method for dampening glutamatergic neurotransmission in specific brain circuits. The robust preclinical data, demonstrating efficacy in models of epilepsy and alcohol use disorder, underscore its potential as a therapeutic agent.[2][6]

The development of this compound exemplifies a promising strategy in modern neuropharmacology: targeting receptor-associated proteins to achieve greater selectivity and potentially improved therapeutic indices. Future research will likely focus on further exploring the therapeutic applications of this compound and developing other modulators that target the unique interfaces between neurotransmitter receptors and their auxiliary subunits.

References

- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rapportrx.com [rapportrx.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound|JNJ55511118 [dcchemicals.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neuroprotective Effects of JNJ-55511118

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This selectivity for TARP-γ8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission. Preclinical studies have demonstrated its potential as a neuroprotective agent, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. Furthermore, this compound has shown efficacy in animal models of alcohol use disorder by reducing alcohol self-administration. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental protocols related to the investigation of this compound's neuroprotective effects.

Core Mechanism of Action

This compound exerts its neuroprotective effects by selectively targeting and modulating the function of AMPA receptors associated with the TARP-γ8 auxiliary subunit.

Signaling Pathway

The primary mechanism involves the inhibition of ion flux through the AMPA receptor channel. This compound binds to a site on the TARP-γ8 protein, which in turn allosterically modulates the associated AMPA receptor. This modulation results in a decrease in the receptor's single-channel conductance, thereby reducing the influx of cations like Na+ and Ca2+ in response to glutamate binding. This targeted reduction in excitatory neurotransmission in brain regions with high TARP-γ8 expression, such as the hippocampus, is believed to underlie its anticonvulsant and neuroprotective properties.[1][2][3]

Preclinical Efficacy: Quantitative Data

The neuroprotective and behavioral effects of this compound have been evaluated in several preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Pharmacokinetic Properties

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 26 nM | Recombinant human TARP-γ8 | [3] |

| Receptor Occupancy | >80% at 10 mg/kg p.o. (up to 6 hours) | Mouse | [4] |

| Bioavailability | Orally bioavailable and brain penetrant | Rodent models | [3] |

Table 2: Anticonvulsant Activity

| Animal Model | Endpoint | Dose | Effect | Reference |

| Rodent models of epilepsy | Seizure protection | Dose-dependent | Strong anticonvulsant effect | [5] |

| Specific ED50 values were not available in the reviewed literature. |

Table 3: Behavioral Effects in Alcohol Self-Administration Model

| Animal Model | Doses Administered (p.o.) | Key Findings in Male Mice | Reference |

| C57BL/6J mice | 0, 1, and 10 mg/kg | - 1 and 10 mg/kg significantly decreased alcohol self-administration.- No significant effect on sucrose self-administration.- No significant effect on open-field locomotor activity. | [4][6] |

Table 4: Effects on Electrophysiology and Cognition

| Assay | Dose/Receptor Occupancy | Effect | Reference |

| Electroencephalogram (EEG) | High receptor occupancy | Strong reduction in certain EEG bands | [5] |

| Learning and Memory | High receptor occupancy | Mild impairment | [5] |

| Specific quantitative data on the magnitude of EEG changes and the precise impact on learning and memory were not detailed in the reviewed literature. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound.

Operant Alcohol Self-Administration

This protocol is based on the methodology described by Hoffman et al. (2021).[4][6]

Materials:

-

C57BL/6J mice

-

Standard operant conditioning chambers

-

This compound

-

Vehicle (e.g., 10% w/v carboxymethyl-β-cyclodextrin)

-

Sweetened alcohol solution (e.g., 9% v/v ethanol + 2% w/v sucrose)

-

Sucrose solution (e.g., 2% w/v)

Procedure:

-

Animal Habituation and Training:

-

House mice under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Train mice in operant conditioning chambers to press a lever for a liquid reward on a fixed-ratio 4 (FR-4) schedule of reinforcement. One group is trained with sweetened alcohol, and a control group is trained with a sucrose solution.

-

Continue training until a stable baseline of responding is achieved.

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0, 1, and 10 mg/kg).

-

Administer the drug or vehicle via oral gavage (p.o.) one hour prior to the start of the operant session.

-

-

Data Collection and Analysis:

-

Record the number of lever presses, the number of reinforcers earned, and the latency to the first lever press during the session.

-

Analyze the data to determine the effect of this compound on alcohol-seeking behavior compared to vehicle and the sucrose control group.

-

-

Control for Motor Effects:

-

Conduct an open-field locomotor activity test to assess for any confounding effects of the drug on general motor function.

-

In Vitro Assays

The following are generalized protocols for the in vitro assays used to characterize this compound, based on descriptions in Maher et al. (2016) and standard laboratory practices.[5]

Objective: To determine the binding affinity (Ki) of this compound for TARP-γ8-containing AMPA receptors.

Materials:

-

Cell membranes expressing human TARP-γ8 and AMPA receptors

-

A suitable radioligand (e.g., [3H]-JNJ-56022486)

-

This compound at various concentrations

-

Binding buffer

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in binding buffer.

-

Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the functional inhibition of AMPA receptors by this compound.

Materials:

-

HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit (e.g., GluA1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Glutamate

-

This compound at various concentrations

-

Assay buffer

-

Fluorescent plate reader

Procedure:

-

Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound.

-

Stimulation: Add glutamate to stimulate the AMPA receptors and induce calcium influx.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

Data Analysis: Determine the IC50 value for the inhibition of the glutamate-induced calcium response by this compound.

Objective: To characterize the effect of this compound on the electrophysiological properties of TARP-γ8-containing AMPA receptors.

Materials:

-

HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

Glutamate

-

This compound

Procedure:

-

Cell Preparation: Culture and prepare the cells for patch-clamp recording.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

Drug Application: Perfuse the cell with an extracellular solution containing glutamate to elicit an AMPA receptor-mediated current. Apply this compound to the cell and record the change in the current amplitude and kinetics.

-

Data Analysis: Analyze the electrophysiological recordings to determine the effect of this compound on parameters such as peak current amplitude, desensitization rate, and deactivation rate.

Summary and Future Directions

This compound represents a promising therapeutic candidate for neurological disorders characterized by excessive glutamatergic signaling. Its unique mechanism of action, centered on the selective modulation of TARP-γ8-containing AMPA receptors, offers the potential for targeted neuroprotection with a favorable side-effect profile. The preclinical data summarized in this guide highlight its anticonvulsant properties and its ability to reduce alcohol-seeking behavior.

Future research should focus on fully elucidating the dose-response relationships in various models of neurological disease, further characterizing its effects on cognitive function, and ultimately translating these promising preclinical findings into clinical development for conditions such as epilepsy and alcohol use disorder. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the neuroprotective potential of this compound and similar compounds.

References

- 1. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-55511118: A Deep Dive into its Modulation of TARP γ-8-Containing AMPA Receptors and Implications for Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1] This technical guide provides a comprehensive overview of the mechanism of action, effects on synaptic plasticity, and preclinical pharmacology of this compound. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this and similar compounds. The unique mechanism of this compound, targeting a specific subset of AMPA receptors enriched in the hippocampus, offers a promising avenue for therapeutic intervention in neurological disorders characterized by glutamatergic dysregulation, such as epilepsy and alcohol use disorder.

Introduction

AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system and are crucial for synaptic plasticity, the cellular basis of learning and memory.[2] Their function is intricately regulated by auxiliary subunits, among which TARPs are prominent. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, a region critically involved in memory formation and implicated in the pathophysiology of epilepsy.[3][4][5] this compound emerges as a selective inhibitor of AMPA receptors associated with TARP γ-8, offering a targeted approach to modulate synaptic activity with regional specificity.[1] This document will explore the core pharmacology of this compound, with a focus on its impact on synaptic plasticity.

Mechanism of Action

This compound acts as a negative allosteric modulator of TARP γ-8-containing AMPA receptors.[1] Its primary mechanism involves reducing the single-channel conductance of these specific AMPA receptor subtypes.[4][5][6][7][8] This leads to a decrease in the peak amplitude of glutamate-evoked currents. By selectively targeting the TARP γ-8 subunit, this compound effectively dampens excitatory neurotransmission in brain regions where this subunit is highly expressed.

Signaling Pathway

The interaction between this compound, the AMPA receptor, and TARP γ-8 can be visualized as a modulatory input to the canonical AMPA receptor signaling cascade.

Effects on Synaptic Plasticity

While direct experimental evidence on the effect of this compound on long-term potentiation (LTP) is not yet published, its mechanism of action strongly suggests an inhibitory role. TARP γ-8 is known to be crucial for the expression of LTP in the hippocampus.[9] It facilitates the synaptic trafficking and stabilization of AMPA receptors, a key process in strengthening synaptic connections. By negatively modulating TARP γ-8-containing AMPA receptors, this compound is hypothesized to dampen the increase in postsynaptic AMPA receptor function that underlies LTP. This would likely result in a reduction or blockade of LTP induction. Further experimental validation is required to confirm this hypothesis.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species | Assay | Reference |

| Ki (TARP γ-8) | 26 nM | Not Specified | Radioligand Binding | [1] |

Table 2: In Vivo Pharmacokinetics & Receptor Occupancy

| Parameter | Dose | Species | Method | Result | Reference |

| Receptor Occupancy | 10 mg/kg (p.o.) | Mouse, Rat | Not Specified | >80% up to 6 hours | [1][10] |

Table 3: Preclinical Efficacy in Alcohol Self-Administration Model

| Species | Dose (p.o.) | Effect on Alcohol Self-Administration (Males) | Effect on Sucrose Self-Administration (Males) | Reference |

| C57BL/6J Mice | 1 mg/kg | Significant Decrease | No Effect | [1][10] |

| C57BL/6J Mice | 10 mg/kg | Significant Decrease | No Effect | [1][10] |

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol is adapted from studies investigating the effects of this compound on heterologously expressed AMPA receptors.[4][5][6][7][8]

Objective: To measure the effect of this compound on AMPA receptor currents.

Cell Line: Human Embryonic Kidney (HEK293) cells transiently transfected with cDNAs for the desired AMPA receptor subunits and TARP γ-8.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

Procedure:

-

Culture and transfect HEK293 cells with the appropriate constructs.

-

After 24-48 hours, transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply glutamate (e.g., 10 mM) for a short duration (e.g., 1-2 ms) using a rapid application system to evoke an AMPA receptor-mediated current.

-

Record baseline currents in response to glutamate application.

-

Bath apply this compound at the desired concentration and repeat glutamate application to measure the effect of the compound.

-

Analyze the peak amplitude, decay kinetics, and other parameters of the evoked currents.

In Vivo Pharmacology: Alcohol Self-Administration

This protocol is based on a study evaluating the efficacy of this compound in a mouse model of chronic alcohol consumption.[1][10]

Objective: To assess the effect of this compound on voluntary alcohol consumption.

Animals: Male C57BL/6J mice.

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

-

Train mice to self-administer a 10% ethanol solution in a two-bottle choice paradigm.

-

Once stable responding is achieved, switch to an operant self-administration procedure where lever presses result in the delivery of a small volume of the ethanol solution.

-

Establish a stable baseline of alcohol self-administration over several weeks.

-

On test days, administer this compound (e.g., 1 or 10 mg/kg) or vehicle via oral gavage 60 minutes prior to the start of the self-administration session.

-

Record the number of active and inactive lever presses throughout the session.

-

Analyze the data to determine the effect of this compound on alcohol intake.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neurological disorders. Its selective modulation of TARP γ-8-containing AMPA receptors provides a novel mechanism to dampen hyperexcitability in specific brain circuits while potentially sparing normal synaptic function elsewhere. The preclinical data strongly support its potential as an anticonvulsant and for the treatment of alcohol use disorder. The anticipated inhibitory effect on synaptic plasticity, particularly LTP, warrants further investigation to fully understand its cognitive and therapeutic profile. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising research.

References

- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance | Semantic Scholar [semanticscholar.org]

- 7. Influence of the TARP γ8-Selective Negative Allosteric Modulator this compound on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.library.northwestern.edu [search.library.northwestern.edu]

- 9. TARP gamma-8 controls hippocampal AMPA receptor number, distribution and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

Methodological & Application

JNJ-55511118: Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This selectivity for TARP γ-8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission. These application notes provide detailed protocols for in vivo studies in rodents to evaluate the anticonvulsant and behavioral effects of this compound. All quantitative data from cited studies are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Mechanism of Action

This compound exerts its effect by binding to TARP γ-8 and disrupting its interaction with the pore-forming GluA subunits of the AMPA receptor. This allosteric modulation reduces the receptor's response to glutamate, thereby dampening excitatory synaptic transmission in brain regions with high TARP γ-8 expression.

Caption: this compound binds to TARP γ-8, modulating AMPA receptor activity.

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties in rodents, with high oral bioavailability and brain penetrance.[1] An oral dose of 10 mg/kg in mice achieves over 80% receptor occupancy for up to 6 hours.[1]

Table 1: Pharmacokinetic and Dosing Information for this compound in Rodents

| Parameter | Species | Value | Reference |

| Formulation | Mouse, Rat | Suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in sterile water | [1] |

| Route of Administration | Mouse, Rat | Oral gavage (p.o.) | [1] |

| Effective Dose (Alcohol Self-Administration) | Mouse | 1 and 10 mg/kg, p.o. | [1][2] |

| Receptor Occupancy (10 mg/kg, p.o.) | Mouse | >80% for up to 6 hours | [1] |

| Brain Penetrance | Mouse, Rat | High | [1] |

Efficacy in Preclinical Models

This compound has demonstrated efficacy in rodent models of epilepsy and alcohol use disorder. Notably, it is effective in the pentylenetetrazol (PTZ) and corneal kindling seizure models but not in the maximal electroshock (MES) model, suggesting a specific mechanism of anticonvulsant action.[3]

Table 2: Summary of this compound Efficacy in Rodent Models

| Preclinical Model | Species | Dose | Key Findings | Reference |

| Alcohol Self-Administration | Mouse (Male C57BL/6J) | 1 and 10 mg/kg, p.o. | Significantly decreased alcohol self-administration. No effect on sucrose self-administration. | [1][2] |

| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | - | Active | [3] |

| Corneal Kindling Seizures | Mouse | - | Active | [3] |

| Maximal Electroshock (MES) Seizures | Mouse | - | Not Active | [3] |

| Motor Function (Open Field) | Mouse (Male C57BL/6J) | 1 mg/kg, p.o. | No effect on locomotor activity. | [1] |

| Motor Coordination (Rotarod) | Rodent | - | No motor impairment. | [4] |

Experimental Protocols

General Preparation and Administration of this compound

Materials:

-

This compound powder

-

10% (w/v) Carboxymethyl-β-cyclodextrin sodium salt (CMC) solution in sterile water

-

Vortex mixer

-

Sonicator

-

Oral gavage needles (size appropriate for rodent species)

-

Syringes

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

-

Prepare a 10% (w/v) solution of CMC in sterile water.

-

Suspend the this compound powder in the CMC solution to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume).

-

Vortex the suspension vigorously for 5-10 minutes.

-

Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.

-

Administer the suspension via oral gavage at the appropriate volume for the animal's body weight. The vehicle control group should receive the same volume of the 10% CMC solution.

Caption: A stepwise process for preparing and administering this compound.

Protocol 1: Evaluation of Anticonvulsant Activity (Pentylenetetrazol Model)

This protocol is adapted from standard procedures for evaluating anticonvulsant drugs.

Animals:

-

Male C57BL/6J mice (8-10 weeks old)

Materials:

-

This compound suspension (prepared as described above)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Observation chambers

-

Timer

Procedure:

-

Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle to different groups of mice.

-

60 minutes after this compound or vehicle administration, administer PTZ subcutaneously.

-

Immediately place each mouse in an individual observation chamber and start the timer.

-

Observe the mice continuously for 30 minutes for the presence and latency of seizures.

-

Record the occurrence of different seizure stages (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) and the latency to the first seizure.

-

The primary endpoint is the percentage of animals in each group that are protected from generalized tonic-clonic seizures.

Protocol 2: Assessment of Motor Coordination (Rotarod Test)

Animals:

-

Male Sprague-Dawley rats or C57BL/6J mice

Materials:

-

Rotarod apparatus

-

This compound suspension

Procedure:

-

Training:

-

Acclimate the animals to the testing room for at least 60 minutes.

-

On the day before the test, train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.

-

-

Testing:

-

On the test day, administer this compound (e.g., 1, 10, 30 mg/kg, p.o.) or vehicle.

-

At the time of peak effect (e.g., 60 minutes post-dose), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for the maximum duration (e.g., 300 seconds).

-

Perform 2-3 trials for each animal with a sufficient inter-trial interval.

-

The average latency to fall is the primary measure of motor coordination.

-

Protocol 3: Operant Alcohol Self-Administration

This protocol is based on the study by Hoffman et al. (2021).[1][2]

Animals:

-

Male C57BL/6J mice

Apparatus:

-

Operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

-

Training:

-

Train mice to press a lever for a sweetened alcohol solution (e.g., 10% ethanol + 2% sucrose) on a fixed-ratio schedule of reinforcement (e.g., FR4). A second lever is inactive.

-

Continue training until stable responding is achieved (typically several weeks).

-

-

Drug Testing:

-

Once baseline responding is stable, begin the drug testing phase.

-

Administer this compound (1 or 10 mg/kg, p.o.) or vehicle 1 hour before the start of the operant session.[1]

-

Doses should be administered in a counterbalanced order.

-

Record the number of active and inactive lever presses, and the amount of alcohol consumed during the session.

-

A parallel group of mice can be trained to self-administer a sucrose solution to assess the specificity of the drug's effect.

-

References

- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with this compound shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rapportrx.com [rapportrx.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for JNJ-55511118 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of JNJ-55511118, a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8), for in vitro cell culture experiments.

Physicochemical and Solubility Data

This compound is a valuable tool for investigating the role of TARP-γ8-containing AMPA receptors in neuronal signaling and disease. Accurate preparation of this compound is critical for reproducible experimental outcomes. The following table summarizes the key physicochemical and solubility properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈ClF₃N₂O₂ | [1] |

| Molecular Weight | 328.67 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [1] |